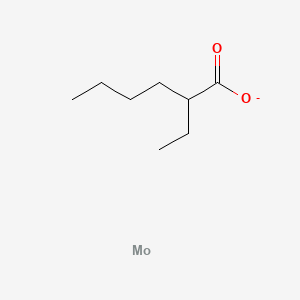
4(1H)-Quinazolinone, 1-methyl-
Vue d'ensemble
Description
4(1H)-Quinazolinone, 1-methyl- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound belongs to the class of quinazoline derivatives that have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Applications De Recherche Scientifique
Antimicrobial Agent
“4(1H)-Quinazolinone, 1-methyl-” derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential in fighting antibiotic-resistant strains of bacteria. The combination of the quinazolinone structure with various substituents can lead to the development of new antimicrobial agents .
Agricultural Chemicals
The quinazolinone ring, when incorporated into compounds, has been found to have applications in agriculture as well. Derivatives of “4(1H)-Quinazolinone, 1-methyl-” can act as herbicides, insecticides, and fungicides. This is due to their ability to interfere with the life cycle of pests and weeds, providing a chemical defense for crops .
Antitumor Activity
Research has indicated that certain derivatives of “4(1H)-Quinazolinone, 1-methyl-” possess antitumor properties. These compounds can be designed to target specific cancer cells, potentially leading to new cancer therapies. The mechanism often involves the disruption of cell division and inducing apoptosis in tumor cells .
Chemical Synthesis
In the field of chemical synthesis, “4(1H)-Quinazolinone, 1-methyl-” serves as a building block for the creation of more complex molecules. It is used in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in the pharmaceutical industry for creating diverse chemical entities .
Mécanisme D'action
Target of Action
4(1H)-Quinazolinone, 1-methyl- is a compound that has been found to have a high affinity for multiple receptors . This suggests that it may have multiple targets of action.
Mode of Action
It is known that indole derivatives, which are structurally similar to 4(1h)-quinazolinone, 1-methyl-, can interact with their targets and cause a variety of biological changes .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4(1H)-Quinazolinone, 1-methyl- may affect multiple biochemical pathways.
Result of Action
It is known that indole derivatives can have a variety of biological effects, suggesting that 4(1h)-quinazolinone, 1-methyl- may also have a variety of effects .
Action Environment
It is known that the efficacy of similar compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
1-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXCWBIVFCEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188312 | |
| Record name | 4(1H)-Quinazolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Quinazolinone, 1-methyl- | |
CAS RN |
3476-68-4 | |
| Record name | 1-Methyl-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4(1H)-Quinazolinone, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHK8W83JM1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)




